molecular formula C26H45NO7S B116893 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid CAS No. 25696-60-0

2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Cat. No.: B116893
CAS No.: 25696-60-0
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-UZUDEGBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tauro-ω-muricholic Acid (sodium salt) is a taurine-conjugated form of the secondary bile acid ω-muricholic acid. It is a bile acid released by the liver and is typically used in cholestasis studies. This compound is known for its role as a competitive and reversible antagonist of the farnesoid X receptor (FXR), which is involved in bile acid regulation and metabolism .

Biochemical Analysis

Biochemical Properties

Tauromuricholic acid is a trihydroxylated bile acid that acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR) with an IC50 value of 40 μM . It interacts with several enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, tauromuricholic acid inhibits bile acid-induced hepatocellular apoptosis by maintaining the mitochondrial membrane potential . This interaction is crucial for preserving liver cell function and preventing cell death.

Cellular Effects

Tauromuricholic acid influences various cellular processes, particularly in liver cells. It has been shown to have anti-apoptotic effects by inhibiting bile acid-induced apoptosis in hepatocytes . This compound also affects cell signaling pathways, such as those mediated by FXR, which are involved in the regulation of bile acid synthesis, metabolism, and transport . Additionally, tauromuricholic acid can modulate gene expression related to these pathways, thereby influencing cellular metabolism and overall liver function.

Molecular Mechanism

At the molecular level, tauromuricholic acid exerts its effects through binding interactions with FXR, a nuclear receptor that regulates bile acid homeostasis . By acting as an FXR antagonist, tauromuricholic acid inhibits the receptor’s activity, leading to changes in gene expression that affect bile acid synthesis and metabolism . This inhibition helps to maintain the mitochondrial membrane potential, thereby preventing hepatocellular apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tauromuricholic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that tauromuricholic acid can have sustained anti-apoptotic effects on hepatocytes, indicating its potential for therapeutic applications in liver diseases .

Dosage Effects in Animal Models

The effects of tauromuricholic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit bile acid-induced apoptosis without causing significant toxicity . At higher doses, tauromuricholic acid may exhibit toxic effects, including liver damage and altered bile acid metabolism . These findings highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

Tauromuricholic acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the hydroxylation reactions that produce muricholic acids from primary bile acids . This compound also affects metabolic flux and metabolite levels, particularly in the liver, where it plays a role in maintaining bile acid homeostasis .

Transport and Distribution

Within cells and tissues, tauromuricholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the liver, where it exerts its effects on bile acid metabolism. The compound’s distribution is also influenced by its conjugation with taurine, which enhances its solubility and transport efficiency .

Subcellular Localization

Tauromuricholic acid is primarily localized in the liver, where it is involved in bile acid metabolism . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within hepatocytes. This localization is crucial for its function in regulating bile acid synthesis and preventing hepatocellular apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tauro-ω-muricholic Acid (sodium salt) is synthesized through the conjugation of ω-muricholic acid with taurine. The process involves the enzymatic conversion of β-muricholic acid by various microorganisms from the intestinal flora, including Clostridium .

Industrial Production Methods: The industrial production of Tauro-ω-muricholic Acid (sodium salt) involves the extraction of ω-muricholic acid from bile, followed by its conjugation with taurine under controlled conditions. The product is then purified to achieve high purity levels, typically greater than 95% .

Types of Reactions:

    Oxidation: Tauro-ω-muricholic Acid (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

Scientific Research Applications

Tauro-ω-muricholic Acid (sodium salt) has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .

Properties

CAS No.

25696-60-0

Molecular Formula

C26H45NO7S

Molecular Weight

515.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1

InChI Key

XSOLDPYUICCHJX-UZUDEGBHSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

25696-60-0

physical_description

Solid

Synonyms

T-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 4
Reactant of Route 4
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 5
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 6
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.